Isoavenaciolide

Vue d'ensemble

Description

Isoavenaciolide is a member of the α-methylene-bis(butyrolactones) family of natural products. It is isolated from the fermentation broth of Aspergillus and Penicillium species. This secondary metabolite exhibits a broad spectrum of antibacterial and antifungal properties and inhibits vaccinia H1 related phosphatase activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of isoavenaciolide can be achieved through various methods. One enantioselective approach starts from 1-undecyn-3-ol. The synthesis involves the preparation of a chiral 4-silyloxy-2-alkenylborane by hydroboration of a protected 2,3-allenol, followed by stereoselective addition to 2-thiophenecarboxaldehyde . Another method involves the use of tungsten-π-allyl complexes, where the key step is intramolecular alkoxycarbonylation of tungsten-η1-propargyl complexes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: Isoavenaciolide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemical Research

Model Compound for Synthesis Studies

Isoavenaciolide serves as a significant model compound in the study of enantioselective synthesis and reaction mechanisms. Its unique bislactone structure allows researchers to explore complex synthetic pathways and develop new methodologies for creating similar compounds. Recent studies have highlighted enantioselective approaches to synthesize this compound, emphasizing its utility in organic chemistry .

Biological Applications

Antibacterial and Antifungal Properties

The compound exhibits a broad spectrum of antibacterial and antifungal activities, making it a valuable resource for microbiological research. It has been shown to inhibit various microbial strains, which is crucial in understanding microbial resistance mechanisms and developing new antimicrobial agents.

Inhibition of Protein Phosphatases

this compound has been identified as an inhibitor of vaccinia H1-related phosphatase activity. This suggests potential therapeutic applications in treating infections caused by viruses that utilize this enzyme for their replication processes . The inhibition of protein tyrosine phosphatases is particularly relevant in the context of antibiotic resistance, where targeting virulence factors presents a novel approach to combating resistant bacterial strains .

Medical Applications

Therapeutic Potential

The ability of this compound to inhibit specific phosphatases indicates its potential as a therapeutic agent against diseases involving these enzymes. Research into its pharmacological properties may lead to new treatments for viral infections and other diseases where phosphatase activity plays a critical role .

Industrial Applications

Development of New Antibiotics

Given its biological activity, this compound is being explored for its potential use in the development of new antibiotics and antifungal agents. The compound's unique chemical properties make it an attractive candidate for pharmaceutical formulations aimed at addressing the growing issue of antibiotic resistance in clinical settings.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Activity | Application Focus |

|---|---|---|---|

| This compound | α-methylene-bis(butyrolactones) | Antibacterial, antifungal | Therapeutics, antibiotic development |

| Avenaciolide | α-methylene-bis(butyrolactones) | Antimicrobial | Similar applications |

| Ethisolide | α-methylene-bis(butyrolactones) | Antimicrobial | Similar applications |

This compound stands out due to its specific enantioselective synthesis routes and potent biological activities compared to its analogs like avenaciolide and ethisolide.

Mécanisme D'action

Isoavenaciolide is similar to other α-methylene-bis(butyrolactones) such as avenaciolide and ethisolide. These compounds share a similar bislactone skeleton and exhibit comparable biological activities. this compound is unique due to its specific enantioselective synthesis routes and its potent inhibition of vaccinia H1 related phosphatase activity .

Comparaison Avec Des Composés Similaires

- Avenaciolide

- Ethisolide

Isoavenaciolide stands out among these compounds due to its distinct synthetic pathways and significant biological activity.

Activité Biologique

Isoavenaciolide is a naturally occurring bis-g-lactone compound primarily isolated from the fermentation products of fungi such as Aspergillus avenaceus. It has garnered attention due to its diverse biological activities, including antifungal and antibacterial properties, as well as its role in inhibiting specific biochemical pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

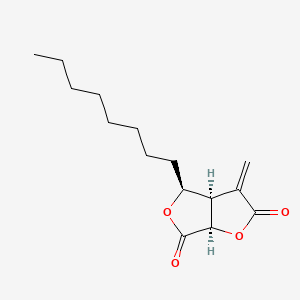

Chemical Structure and Properties

This compound is characterized by its unique bis-lactone structure, which contributes to its biological activity. The compound differs from its analogue avenaciolide by the orientation of its side chain, which significantly impacts its efficacy in various biological assays.

- Inhibition of Glutamate Transport : this compound has been shown to inhibit glutamate transport in mitochondria, although it is approximately five times less effective than avenaciolide in this regard. This inhibition occurs through irreversible binding to the -SH groups of the glutamate carrier, suggesting a critical role for the compound's structure in mediating these interactions .

- Antifungal Activity : Research indicates that this compound exhibits antifungal properties against several fungal species. In vitro studies have demonstrated that this compound can inhibit the germination of conidia and the mycelial development of fungi such as Colletotrichum gloeosporioides. The degree of inhibition varies based on the specific structural features of this compound and related compounds .

- Protein Phosphatase Inhibition : this compound has been identified as an inhibitor of dual-specificity phosphatases, particularly VHR (VH1-related phosphatase). This inhibition is thought to occur through the modification of cysteine residues within the catalytic site of the enzyme, which suggests potential therapeutic applications in regulating signal transduction pathways involved in cell proliferation and differentiation .

Table 1: Summary of Biological Activities

Case Study: Antifungal Efficacy

In a study assessing the antifungal activity of this compound, various concentrations were tested against Colletotrichum gloeosporioides. Results indicated that this compound at higher concentrations led to significant inhibition of fungal growth compared to control groups. The effectiveness was attributed to both the structural integrity of the compound and its ability to interact with fungal enzymes through a Michael addition mechanism .

Case Study: Protein Interaction

This compound's interaction with VHR was explored using biochemical assays that demonstrated its capacity to inhibit phosphatase activity. The study highlighted that this compound binds covalently to specific cysteine residues, leading to a decrease in enzymatic function. This property positions this compound as a candidate for further research into targeted therapies for diseases involving dysregulated phosphatase activity .

Propriétés

IUPAC Name |

(3aR,4S,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33644-09-6 | |

| Record name | Isoavenaciolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOAVENACIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT51OL26QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.